(2R,3R,4S,5S,6S)-2-[(1R)-1,2-dihydroxyethyl]-6-[(2R,3S,4S,5S,6R)-6-[(1 R)-1,2-dihydroxyethyl]-2,5-di (2R,3R,4S,5S,6S)-2-[(1R)-1,2-dihydroxyethyl]-6-[(2R,3S,4S,5S,6R)-6-[(1 R)-1,2-dihydroxyethyl]-2,5-di
Brand Name: Vulcanchem
CAS No.: 131289-51-5
VCID: VC0238641
InChI: InChI=1S/C21H38O18/c1-21(34)18(38-20-13(32)10(29)11(30)15(36-20)5(25)2-22)17(14(33)16(39-21)6(26)3-23)37-19-12(31)9(28)8(27)7(4-24)35-19/h5-20,22-34H,2-4H2,1H3/t5-,6-,7-,8-,9+,10+,11+,12-,13+,14-,15-,16-,17+,18+,19-,20+,21-/m1/s1
SMILES: CC1(C(C(C(C(O1)C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(CO)O)O)O)O)O
Molecular Formula: C21H38O18
Molecular Weight: 578.5 g/mol

(2R,3R,4S,5S,6S)-2-[(1R)-1,2-dihydroxyethyl]-6-[(2R,3S,4S,5S,6R)-6-[(1 R)-1,2-dihydroxyethyl]-2,5-di

CAS No.: 131289-51-5

Main Products

VCID: VC0238641

Molecular Formula: C21H38O18

Molecular Weight: 578.5 g/mol

(2R,3R,4S,5S,6S)-2-[(1R)-1,2-dihydroxyethyl]-6-[(2R,3S,4S,5S,6R)-6-[(1 R)-1,2-dihydroxyethyl]-2,5-di - 131289-51-5

CAS No. 131289-51-5
Product Name (2R,3R,4S,5S,6S)-2-[(1R)-1,2-dihydroxyethyl]-6-[(2R,3S,4S,5S,6R)-6-[(1 R)-1,2-dihydroxyethyl]-2,5-di
Molecular Formula C21H38O18
Molecular Weight 578.5 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C21H38O18/c1-21(34)18(38-20-13(32)10(29)11(30)15(36-20)5(25)2-22)17(14(33)16(39-21)6(26)3-23)37-19-12(31)9(28)8(27)7(4-24)35-19/h5-20,22-34H,2-4H2,1H3/t5-,6-,7-,8-,9+,10+,11+,12-,13+,14-,15-,16-,17+,18+,19-,20+,21-/m1/s1
Standard InChIKey YZEOCOYTQXUPSU-JARXOOGZSA-N
Isomeric SMILES C[C@@]1([C@H]([C@H]([C@@H]([C@H](O1)[C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)O)O
SMILES CC1(C(C(C(C(O1)C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(CO)O)O)O)O)O
Canonical SMILES CC1(C(C(C(C(O1)C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(CO)O)O)O)O)O
Synonyms methyl 3-O-glucopyranosyl-7-O-heptopyranosyl-heptopyranoside
methyl-3-O-(alpha-D-glucopyranosyl)-7-O-(L-glycero-alpha-D-manno-heptopyranosyl)-L-glycero-alpha-D-manno-heptopyranoside
MGHPH
PubChem Compound 3083169
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator